molecular formula C22H22N4O3S2 B2709669 N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-28-6

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2709669
CAS No.: 941937-28-6
M. Wt: 454.56
InChI Key: KALHEHTWZDZRAD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S2 and its molecular weight is 454.56. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes an acetamide group and a thiazole moiety, which are known to contribute to various biological activities. The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molar mass of approximately 348.43 g/mol. The presence of the thiazole ring is particularly noteworthy, as compounds containing this structure often exhibit significant biological activity, including antimicrobial and anticancer properties.

Anticancer Properties

Research has indicated that compounds similar to this compound demonstrate notable anticancer effects. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

Compound TypeActivityMechanism of Action
Thiazole DerivativesInduces apoptosisCaspase activation, cell cycle modulation
Acetamide-containing CompoundsInhibits tumor growthDisruption of metabolic pathways

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties. Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to enhanced cholinergic activity, potentially benefiting conditions like Alzheimer's disease .

Case Studies

  • In Vitro Studies : A study evaluating the biological activity of thiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. The binding affinity and interaction patterns suggest potential for therapeutic development against resistant cancer types .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-5-3-4-6-19(14)26-20(28)11-18-12-30-22(25-18)31-13-21(29)24-17-9-7-16(8-10-17)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALHEHTWZDZRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.